trans-3-Methoxycyclobutanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trans-3-Methoxycyclobutanamine hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO and its molecular weight is 137.607. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Trans-3-Methoxycyclobutanamine hydrochloride is a cyclobutane derivative that has garnered attention for its potential biological activity. This compound is structurally characterized by a methoxy group attached to a cyclobutane ring, which may influence its interaction with biological targets. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

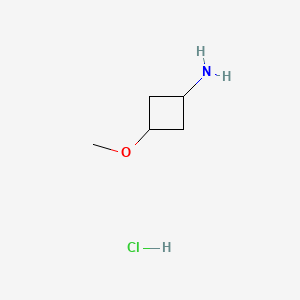

This compound has the following chemical structure:

- Molecular Formula : C5H10ClN

- Molecular Weight : 133.59 g/mol

- CAS Number : 2516-34-9

The unique cyclobutane ring structure provides rigidity that can enhance the specificity of interactions with biological macromolecules.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors and enzymes. Research indicates that cyclobutane derivatives can modulate the activity of metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders .

Key Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at mGluR2, influencing neurotransmission and potentially offering therapeutic effects in conditions like anxiety and depression.

- Enzyme Inhibition : Cyclobutane derivatives have shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. The following table summarizes key findings from recent studies:

Case Studies

Several case studies have explored the efficacy of this compound in animal models. For instance, a study involving mice indicated that administration of the compound resulted in reduced anxiety-like behaviors, suggesting a potential anxiolytic effect mediated through mGluR2 activation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Preliminary studies suggest:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Exhibits moderate distribution across tissues, with a preference for neural tissues due to its lipophilicity.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to hydroxylated metabolites that may possess additional biological activity .

- Excretion : Renal excretion predominates, with metabolites detectable in urine.

Safety Profile

Toxicological assessments reveal that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to evaluate long-term effects and potential toxicity in humans.

Eigenschaften

IUPAC Name |

3-methoxycyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVRFSSTNGPBEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408074-54-3, 1404373-83-6, 1408074-49-6 |

Source

|

| Record name | 3-methoxycyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methoxycyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-3-methoxycyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.